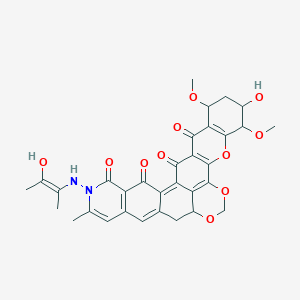

Actinoplanone G

Description

Properties

CAS No. |

116200-82-9 |

|---|---|

Molecular Formula |

C32H30N2O11 |

Molecular Weight |

618.6 g/mol |

IUPAC Name |

3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |

InChI |

InChI=1S/C32H30N2O11/c1-11-6-14-7-15-8-18-21-23(19(15)25(37)20(14)32(40)34(11)33-12(2)13(3)35)27(39)24-26(38)22-17(41-4)9-16(36)28(42-5)30(22)45-31(24)29(21)44-10-43-18/h6-7,16-18,28,36-37,39H,8-10H2,1-5H3/b33-12+ |

InChI Key |

WGPBBJROUQQTBF-SEYXRHQNSA-N |

SMILES |

CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N=C(C)C(=O)C)O |

Isomeric SMILES |

CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C |

Canonical SMILES |

CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C |

Synonyms |

Actinoplanone G |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactivity with Carbonyl Compounds

Actinoplanone G undergoes structural modifications when exposed to carbonyl-containing reagents:

-

Acetylation : Reacts with 2,3-butanedione to form acetylated derivatives, confirmed by HRFAB-MS and NMR analysis .

-

Key Observations :

NMR Spectral Signatures

The reactivity of this compound is reflected in its distinct NMR profiles:

Table 2: Key NMR Data for this compound

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 4-H | 6.45 | Doublet (J=0.5 Hz) | C-4 olefinic proton |

| 3-CH₃ | 2.29 | Singlet | Methyl at C-3 |

| C-3 | 135.40 | Quaternary | Aromatic carbon |

| C-4 | 111.88 | Methine | Olefinic carbon |

Mechanistic Insights

-

Electrophilic Substitution : The chlorine atom in Actinoplanone A is replaced by hydrogen via acid-catalyzed dehalogenation, facilitated by acetic acid .

-

Ring Modifications : The A-ring undergoes structural changes, evidenced by shifts in aromatic proton signals (δ 6.34 to δ 6.45) .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs (e.g., Actinoplanones E and F):

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Actinoplanone G is hypothesized to share a benzyl ketone backbone with Actinoplanone A, oxcarbazepine (an antiepileptic drug), and prasugrel (a platelet inhibitor) . The table below summarizes key structural features:

Key Observations :

- This compound and A likely differ in side-chain modifications, influencing solubility and target specificity.

- Unlike oxcarbazepine and prasugrel, which are synthetic drugs with heterocyclic systems, actinoplanones are natural products with simpler aromatic frameworks .

Functional and Pharmacological Comparison

Antimicrobial Activity

Actinoplanone A demonstrates moderate activity against Gram-positive bacteria, a trait likely shared with this compound due to structural conservation .

Preparation Methods

Microbial Strain and Culture Conditions

Actinoplanone G is biosynthesized by the actinobacterium Actinoplanes sp. R-304. The strain is cultivated in a liquid medium under aerobic conditions, typically at 27°C for 7–10 days. The fermentation broth (27 liters) is filtered to remove cellular debris, leaving a supernatant rich in secondary metabolites.

Biosynthetic Pathway

The compound belongs to the actinoplanones family, characterized by a fused xanthone-anthraquinone scaffold. Biosynthesis involves polyketide synthase (PKS) pathways, with post-PKS modifications introducing chlorine, methyl, and acetyl groups. The stereochemistry at positions 9R, 24S, 25R, and 27S is conserved across all actinoplanones, including G.

Extraction and Initial Purification

Solvent Extraction

The filtered broth is acidified to pH 2.0 using HCl, and bioactive compounds are extracted with ethyl acetate (EtOAc). This step partitions actinoplanones into the organic phase, yielding a crude extract (382–393 mg).

Silica Gel Chromatography

The extract is subjected to silica gel column chromatography with a stepwise elution of CHCl₃/MeOH mixtures containing 0.5% acetic acid (AcOH). Two active fractions are obtained:

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC

Active fractions are further purified using a Unisil Q C8 column (10.7 × 250 mm, 5 μm) with 55% acetonitrile (MeCN) as the mobile phase (flow rate: 5 ml/min). this compound elutes at 17.5 minutes, as detected by a refractive index (RI) detector.

Table 1: HPLC Retention Times of Actinoplanones

| Compound | Retention Time (min) | Yield (mg) |

|---|---|---|

| Actinoplanone A | 9.8 | 95 |

| This compound | 17.5 | 14 |

| Actinoplanone E | 12.0 | 6 |

| Actinoplanone F | 12.8 | 45 |

Preparative Thin-Layer Chromatography (TLC)

Final purification is achieved via preparative TLC (20 × 20 cm, 1 mm thickness) using silica gel plates. this compound is isolated as a yellowish solid (14 mg) with >95% purity.

Chemical Conversion from Actinoplanone C

Reaction Conditions

This compound is hypothesized to form artificially from actinoplanone C (3) under acidic conditions. While explicit details are scarce, analogous reactions (e.g., conversion of actinoplanone A to E/F) provide insight:

Mechanistic Insights

The reaction likely involves keto-enol tautomerism, with acetic acid catalyzing the condensation of actinoplanone C with diketones. This modifies the N-2 and C-4 substituents, yielding this compound’s unique acetylated side chain.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₀N₂O₁₁ |

| Molecular Weight | 618.6 g/mol |

| Solubility | DMSO, MeOH, CHCl₃ |

Discussion of Key Findings

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of Actinoplanone G, and how should data be interpreted?

this compound’s structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For NMR interpretation, researchers should compare chemical shifts with related actinomycete-derived polyketides and validate stereochemistry via NOESY/ROESY experiments. HR-MS data must confirm molecular formulas (e.g., [M+H]⁺/[M-H]⁻ ions) with <5 ppm mass error .

Q. What methodologies are effective for isolating this compound from microbial fermentations?

Isolation protocols often employ solvent extraction (ethyl acetate or n-butanol) followed by column chromatography (silica gel, Sephadex LH-20) and preparative HPLC with C18 columns. Solvent systems should be optimized via TLC-guided fractionation. Yield improvements require monitoring fermentation conditions (pH, temperature, media composition) and using UV-Vis or LC-MS for peak tracking .

Q. How can researchers validate the bioactivity of this compound in preliminary assays?

Standardize bioassays using positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC₅₀ calculations). For antimicrobial activity, follow CLSI guidelines with Mueller-Hinton agar and standardized inoculum sizes. Include solvent controls to rule out false positives and triplicate runs for statistical significance (p<0.05 via Student’s t-test) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be reconciled?

Contradictions may arise from variations in assay conditions (e.g., cell line selection, serum concentration) or compound purity. Researchers should conduct comparative studies using identical protocols, validate compound stability (via LC-MS), and perform meta-analyses of published data to identify confounding variables. Sensitivity analyses (e.g., leave-one-out cross-validation) can quantify reproducibility .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action?

Combine omics approaches (transcriptomics, proteomics) with CRISPR-Cas9 knockout models to identify target pathways. For example, RNA-seq can reveal differentially expressed genes post-treatment, followed by pathway enrichment analysis (KEGG, GO terms). Validate targets via siRNA silencing and rescue experiments .

Q. How can yield optimization of this compound be systematically approached in fermentation?

Apply response surface methodology (RSM) with central composite design to optimize media components (carbon/nitrogen sources, trace elements). Monitor yield via qPCR of biosynthetic gene clusters (PKS genes) and correlate with LC-MS quantification. Scale-up studies should assess oxygen transfer rates and shear stress in bioreactors .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in vivo?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) in GraphPad Prism. For in vivo toxicity, apply Kaplan-Meier survival analysis and Cox proportional hazards models. Account for inter-individual variability via mixed-effects models .

Q. How can researchers address solubility challenges in this compound formulation studies?

Screen co-solvents (DMSO, PEGs) and surfactants (Poloxamer 407) via phase solubility diagrams. Nanocarriers (liposomes, PLGA nanoparticles) can enhance bioavailability; characterize encapsulation efficiency via dialysis and in vitro release kinetics under physiological conditions .

Methodological Guidance for Data Interpretation

Q. What criteria should be used to assess the reliability of this compound’s reported bioactivity data?

Q. How should researchers design studies to investigate this compound’s synergistic effects with other compounds?

Use Chou-Talalay combination index (CI) analysis in CompuSyn. Fixed-ratio designs (e.g., 1:1, 1:2 molar ratios) with isobolograms quantify synergy (CI<1). Validate in 3D cell cultures or organoids to mimic physiological complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.